molecular formula C18H19NO2S B7467632 4-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide

4-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide

Cat. No. B7467632
M. Wt: 313.4 g/mol
InChI Key: RTHNIUQZEXRMMZ-OAHLLOKOSA-N
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Description

4-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that 4-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide can reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in the body. It has also been found to reduce the activity of certain enzymes that contribute to inflammation and pain. Additionally, this compound has been shown to exhibit anti-tumor properties by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide in lab experiments is its ability to selectively target certain enzymes and receptors in the body, making it a useful tool for studying their functions. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 4-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies could be conducted to better understand the compound's mechanism of action and to identify any potential side effects or limitations. Finally, this compound could be further explored for its anti-tumor properties and its potential use in cancer treatment.

Synthesis Methods

The synthesis of 4-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide involves the reaction of 4-thiophen-2-ylbutan-2-one with (1R)-1,2,3,4-tetrahydronaphthalen-1-amine in the presence of acetic acid and sodium borohydride. The resulting product is then oxidized with potassium permanganate to obtain the final compound.

Scientific Research Applications

The potential applications of 4-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide in scientific research are vast. This compound has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S/c20-16(17-9-4-12-22-17)10-11-18(21)19-15-8-3-6-13-5-1-2-7-14(13)15/h1-2,4-5,7,9,12,15H,3,6,8,10-11H2,(H,19,21)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHNIUQZEXRMMZ-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)CCC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2C1)NC(=O)CCC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide

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